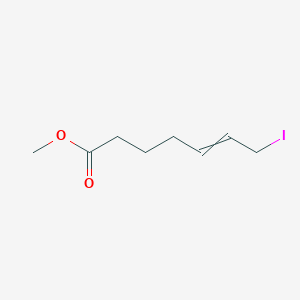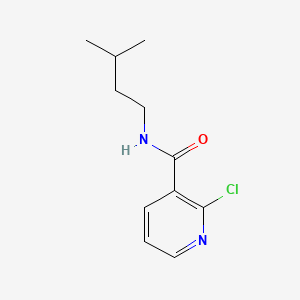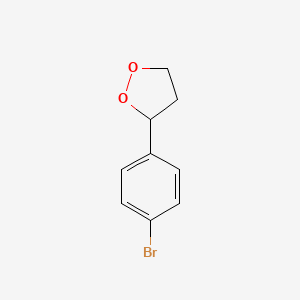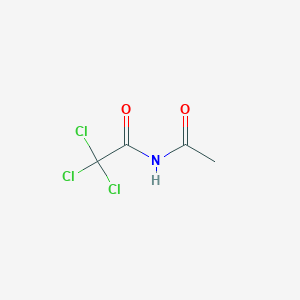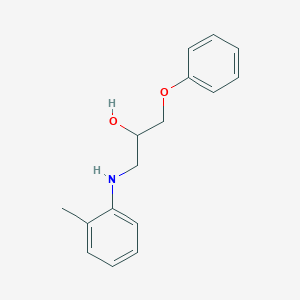
1-(2-Methylanilino)-3-phenoxypropan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Methylanilino)-3-phenoxypropan-2-ol is an organic compound that belongs to the class of anilines It is characterized by the presence of a phenoxy group attached to a propanol chain, which is further substituted with a 2-methylanilino group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methylanilino)-3-phenoxypropan-2-ol typically involves the reaction of 2-methylaniline with 3-phenoxypropan-2-ol under specific conditions. One common method is the nucleophilic substitution reaction where 2-methylaniline acts as a nucleophile, attacking the electrophilic carbon in 3-phenoxypropan-2-ol. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic attack .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Methylanilino)-3-phenoxypropan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for electrophilic aromatic substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can lead to various substituted derivatives with different functional groups.
Scientific Research Applications
1-(2-Methylanilino)-3-phenoxypropan-2-ol has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(2-Methylanilino)-3-phenoxypropan-2-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity. The pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
Thiophene Derivatives: Compounds containing a thiophene ring, such as 2-butylthiophene, which are used in similar applications like anticancer agents and insecticides.
Pyrimidine Derivatives: Heterocyclic compounds with a pyrimidine ring, known for their therapeutic potential in various diseases.
Uniqueness: 1-(2-Methylanilino)-3-phenoxypropan-2-ol is unique due to its specific structural features, such as the combination of a phenoxy group and a 2-methylanilino group attached to a propanol chain. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
63435-17-6 |
|---|---|
Molecular Formula |
C16H19NO2 |
Molecular Weight |
257.33 g/mol |
IUPAC Name |
1-(2-methylanilino)-3-phenoxypropan-2-ol |
InChI |
InChI=1S/C16H19NO2/c1-13-7-5-6-10-16(13)17-11-14(18)12-19-15-8-3-2-4-9-15/h2-10,14,17-18H,11-12H2,1H3 |
InChI Key |
YYYBYCZAIJBEBM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NCC(COC2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


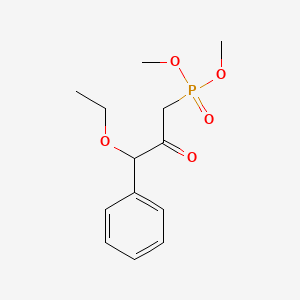
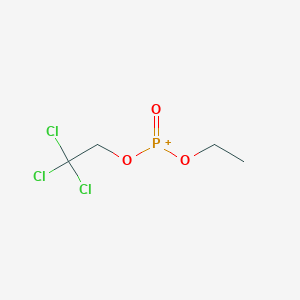
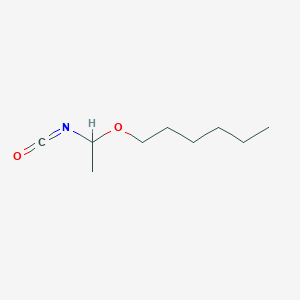
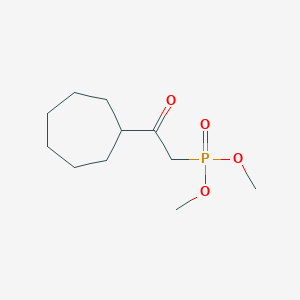
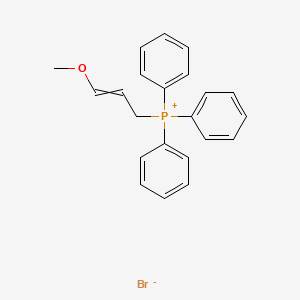
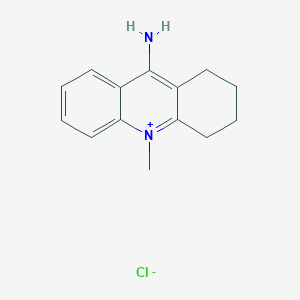
![5-Methyl-4H-furo[2,3-b][1]benzopyran-4-one](/img/structure/B14486903.png)
